

(Rac)-TTA-P2 chemical structure and properties

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Compound of Interest

Compound Name: (Rac)-TTA-P2

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An In-depth Technical Guide to **(Rac)-TTA-P2**

Introduction

(Rac)-TTA-P2 is the racemic mixture of TTA-P2, a potent and selective blocker of T-type calcium channels.[1] Its full chemical name is 3,5-dichloro-N-[1-(2,2-dimethyl-tetrahydro-pyran-4-ylmethyl)-4-fluoro-piperidin-4-ylmethyl]-benzamide.[2][3] While the (S)-enantiomer, TTA-P2, is the pharmacologically active agent, the racemic form is often utilized in research, sometimes as an experimental control.[1][4] This compound has garnered significant interest within the scientific community for its potential therapeutic applications in neurological disorders and pain management.[2][3][5]

TTA-P2 is noted for its ability to penetrate the central nervous system (CNS) and its efficacy in various preclinical models.[1][5] It has been shown to alleviate both acute and chronic pain, reduce seizure activity in epilepsy models, and mitigate tremor.[3][5] Its mechanism of action centers on the inhibition of low-voltage-activated T-type calcium channels, which play a crucial role in neuronal excitability and signaling pathways related to pain and epilepsy.[2][5]

Chemical Structure and Properties

(Rac)-TTA-P2 is a derivative of 4-aminomethyl-4-fluoropiperdine.[2][3] The key physicochemical and identifying properties are summarized below.

Table 1: Chemical Identity and Properties of (Rac)-TTA-P2

Property	Value	Reference
IUPAC Name	3,5-dichloro-N-[[1-[(2,2-dimethyltetrahydropyran-4-yl)methyl]-4-fluoropiperidin-4-yl)methyl]benzamide	[2][3]
Synonyms	(Rac)-T-Type calcium channel inhibitor	[1][6]
CAS Number	918430-49-6	[1][6]
Molecular Formula	C ₂₁ H ₂₉ Cl ₂ FN ₂ O ₂	[1][6]
Molecular Weight	431.37 g/mol	[6]
Appearance	White to off-white solid	[1]

Table 2: Computational Chemistry Data

Property	Value	Reference
TPSA	41.57	[6]
LogP	4.7325	[6]
Hydrogen Bond Acceptors	3	[6]
Hydrogen Bond Donors	1	[6]
Rotatable Bonds	5	[6]

Table 3: Solubility and Storage

Solvent	Concentration	Comments	Reference
DMSO	50 mg/mL (115.91 mM)	Requires sonication and warming to 60°C. Use newly opened DMSO as it is hygroscopic.	[1][4]
Storage	Solid: 4°C. Stock Solution: -80°C for 6 months; -20°C for 1 month.	Shipped at room temperature.	[1][6]

Pharmacological Properties and Mechanism of Action

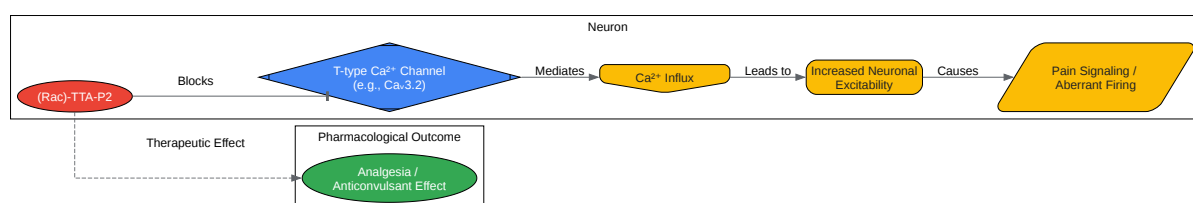
The primary pharmacological action of TTA-P2 is the potent and selective blockade of T-type calcium channels. The active (S)-enantiomer (TTA-P2, CAS: 1072018-68-8) exhibits a half-maximal inhibitory concentration (IC₅₀) of 22 nM.[5] The compound reversibly blocks these channels and stabilizes them in an inactive state.[2][3] Its selectivity is high, with high-voltage-activated (HVA) calcium channels and sodium channels being 100- to 1000-fold less sensitive to its blocking effects.[3]

The potency of TTA-P2 against different recombinant T-type channel isoforms is detailed below.

Table 4: TTA-P2 IC₅₀ Values for T-type Calcium Channel Isoforms

Channel Isoform	IC ₅₀	Reference
Ca _v 3.1	93 nM	[2]
Ca _v 3.2	196 nM	[2]
Ca _v 3.3	84 nM	[2]
Native DRG T-current	100 nM	[2][3]

The blockade of T-type calcium channels by TTA-P2 leads to a reduction in neuronal excitability. This is particularly relevant in conditions like neuropathic pain and epilepsy, where these channels are often upregulated. By inhibiting the influx of calcium through these channels, TTA-P2 can suppress aberrant neuronal firing and burst activity.[5]



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Caption: Mechanism of action for TTA-P2 as a T-type calcium channel blocker.

Experimental Protocols

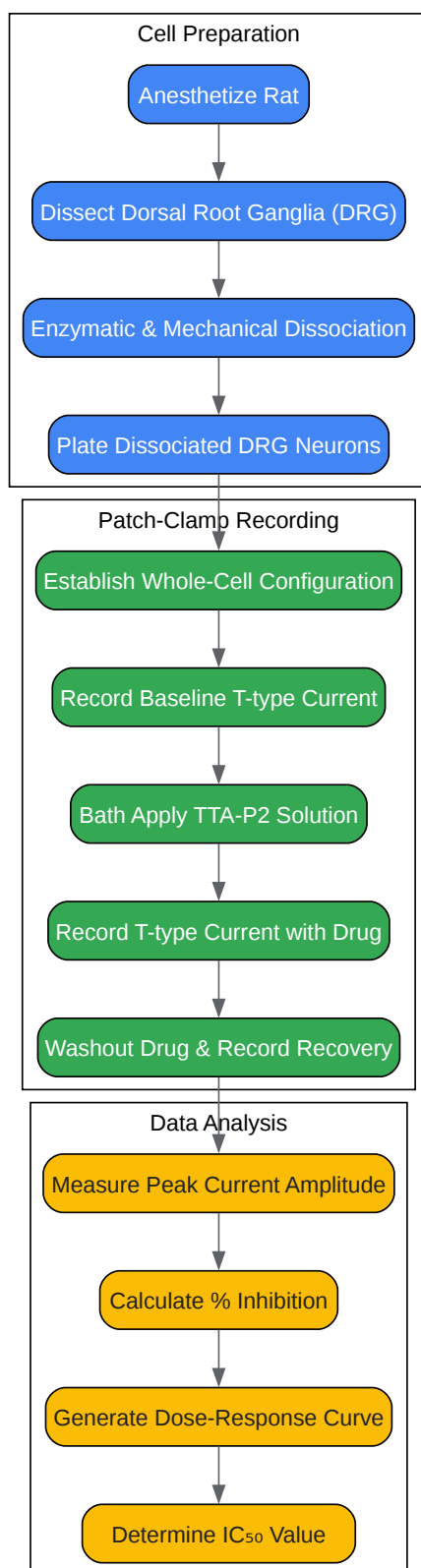
In Vitro Electrophysiology

A key experiment to characterize the activity of TTA-P2 is whole-cell patch-clamp recording on acutely dissociated dorsal root ganglion (DRG) neurons from rats.[2]

Methodology:

- **Cell Preparation:** Lumbar dorsal root ganglia are dissected from deeply anesthetized adult rats. The ganglia are enzymatically treated and mechanically dissociated to yield individual sensory neurons. Cells are used for recording within 6-8 hours.[2]
- **Electrophysiological Recording:**

- Whole-cell voltage-clamp recordings are performed using standard patch-clamp amplifiers and software.
- To isolate T-type currents (I_t), cells are held at a holding potential (V_h) of -90 mV. Test pulses are applied, for example, to -30 mV, to evoke the current.[\[2\]](#)
- The external solution contains specific ion channel blockers (e.g., for Na^+ and K^+ channels) to isolate calcium currents. The internal pipette solution contains a calcium chelator (e.g., BAPTA) and other components to maintain cell health and record stable currents.
- Drug Application: TTA-P2 is dissolved in an appropriate vehicle (e.g., DMSO) and then diluted into the external recording solution to the desired final concentration (e.g., 1 μM). The solution is applied to the cell via a bath perfusion system.[\[2\]](#)
- Data Analysis: The peak inward current before, during, and after drug application is measured to determine the extent of block. A concentration-response curve is generated by applying multiple concentrations to determine the IC_{50} .[\[2\]](#)



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Caption: Workflow for in vitro electrophysiological analysis of TTA-P2.

In Vivo Formulations and Administration

For animal studies, **(Rac)-TTA-P2** must be appropriately formulated for administration.

Methodology for Intraperitoneal (i.p.) Injection:

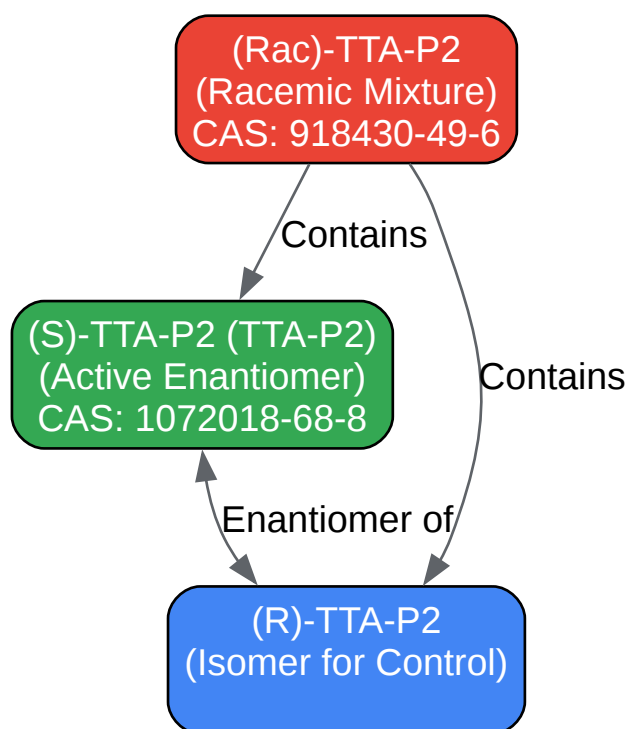
- Vehicle: A common vehicle is 15% (2-hydroxypropyl)- β -cyclodextrin in sterile saline, with the pH adjusted to 7.4.[\[2\]](#)
- Preparation: TTA-P2 is dissolved in the cyclodextrin solution to achieve the desired final concentration for dosing (e.g., 5, 7.5, or 10 mg/kg).[\[2\]](#)[\[3\]](#)

Methodology for Oral (p.o.) Administration:

- Vehicle: A multi-component system is often used to ensure solubility and bioavailability. One such protocol involves:
 - Preparing a 10.0 mg/mL stock solution in DMSO.
 - Adding 100 μ L of the DMSO stock to 400 μ L of PEG300 and mixing.
 - Adding 50 μ L of Tween-80 and mixing.
 - Adding 450 μ L of saline to reach the final volume of 1 mL.[\[1\]](#)
- Alternative Vehicles: Other options include corn oil or suspensions in carboxymethyl cellulose.[\[1\]](#)[\[7\]](#)

Isomeric Relationships

It is crucial to distinguish between the different forms of TTA-P2 used in research.



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Caption: Relationship between **(Rac)-TTA-P2** and its enantiomers.

Conclusion

(Rac)-TTA-P2 and its active enantiomer are valuable pharmacological tools for investigating the role of T-type calcium channels in health and disease. With high potency, selectivity, and CNS availability, they represent a promising class of compounds for the development of novel therapeutics for pain and neurological disorders. This guide provides a core summary of its chemical properties, mechanism of action, and key experimental methodologies for researchers in the field.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemscene.com [chemscene.com]
- 7. TTA-P2 | CAS#: 1072018-68-8 | inhibitor of T-Type calcium channel | InvivoChem [invivochem.com]
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